molecular formula C27H31NO2 B5065605 4-Pentyl-15-phenyl-1-azatetracyclo[7.6.1.05,16.010,14]hexadeca-5(16),6,8,11-tetraene-7-carboxylic acid

4-Pentyl-15-phenyl-1-azatetracyclo[7.6.1.05,16.010,14]hexadeca-5(16),6,8,11-tetraene-7-carboxylic acid

Cat. No.: B5065605
M. Wt: 401.5 g/mol
InChI Key: ANMAACIIBRSHFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Pentyl-15-phenyl-1-azatetracyclo[76105,16010,14]hexadeca-5(16),6,8,11-tetraene-7-carboxylic acid is a complex organic compound characterized by its unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pentyl-15-phenyl-1-azatetracyclo[7.6.1.05,16.010,14]hexadeca-5(16),6,8,11-tetraene-7-carboxylic acid typically involves multi-step organic reactions. The process begins with the preparation of the core tetracyclic structure, followed by the introduction of the pentyl and phenyl groups. Common reagents used in these reactions include organolithium compounds, Grignard reagents, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-Pentyl-15-phenyl-1-azatetracyclo[7.6.1.05,16.010,14]hexadeca-5(16),6,8,11-tetraene-7-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Various substitution reactions can occur, particularly at the phenyl and pentyl groups, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

4-Pentyl-15-phenyl-1-azatetracyclo[7.6.1.05,16.010,14]hexadeca-5(16),6,8,11-tetraene-7-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Pentyl-15-phenyl-1-azatetracyclo[7.6.1.05,16.010,14]hexadeca-5(16),6,8,11-tetraene-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 16-Azatricyclo[9.2.2.1(4,8)]hexadeca-4,6,8(16),11,13,14-hexaene
  • Tricyclo[8.2.2.2(4,7)]hexadeca-4,6,10,12,13,15-hexaene

Uniqueness

4-Pentyl-15-phenyl-1-azatetracyclo[7.6.1.05,16.010,14]hexadeca-5(16),6,8,11-tetraene-7-carboxylic acid is unique due to its specific tetracyclic structure and the presence of both pentyl and phenyl groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-pentyl-15-phenyl-1-azatetracyclo[7.6.1.05,16.010,14]hexadeca-5(16),6,8,11-tetraene-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31NO2/c1-2-3-5-9-18-14-15-28-25(19-10-6-4-7-11-19)22-13-8-12-21(22)24-17-20(27(29)30)16-23(18)26(24)28/h4,6-8,10-12,16-18,21-22,25H,2-3,5,9,13-15H2,1H3,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANMAACIIBRSHFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCN2C(C3CC=CC3C4=CC(=CC1=C42)C(=O)O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.